molecular formula C39H72O4Si2 B13841527 ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate

ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate

Cat. No.: B13841527
M. Wt: 661.2 g/mol
InChI Key: NUBKILNTQUZPAJ-BVBJDBBRSA-N
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Description

Ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate is a complex organic compound with a highly intricate structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, featuring multiple chiral centers and functional groups, makes it a subject of interest for synthetic chemists and researchers.

Preparation Methods

The synthesis of ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate involves multiple steps, each requiring precise reaction conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Chemical Reactions Analysis

Ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers are exploring its potential therapeutic applications, including its use as a precursor for drug development. Industrial applications may include its use in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action are available in scientific literature .

Comparison with Similar Compounds

When compared to similar compounds, ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate stands out due to its unique structure and properties. Similar compounds may include other derivatives of cyclohexylidene and octahydroindenyl structures. The specific differences in functional groups and stereochemistry can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C39H72O4Si2

Molecular Weight

661.2 g/mol

IUPAC Name

ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate

InChI

InChI=1S/C39H72O4Si2/c1-15-41-36(40)20-16-18-28(2)33-23-24-34-30(19-17-25-39(33,34)10)21-22-31-26-32(42-44(11,12)37(4,5)6)27-35(29(31)3)43-45(13,14)38(7,8)9/h22,28,30,32-35H,3,15-21,23-27H2,1-2,4-14H3/b31-22-/t28-,30?,32-,33-,34+,35+,39-/m1/s1

InChI Key

NUBKILNTQUZPAJ-BVBJDBBRSA-N

Isomeric SMILES

CCOC(=O)CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCCC2C/C=C\3/C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CCOC(=O)CCCC(C)C1CCC2C1(CCCC2CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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